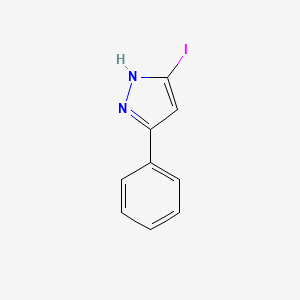

3-Iodo-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2 |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

5-iodo-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C9H7IN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |

InChI Key |

NUHACZVRFZLUPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 5 Phenyl 1h Pyrazole and Its Derivatives

Direct Synthetic Routes to 3-Iodo-5-phenyl-1H-pyrazole

Direct synthetic strategies aim to assemble the this compound scaffold from acyclic precursors in a single or a few sequential steps. These methods often focus on achieving high regioselectivity to ensure the correct placement of the iodo and phenyl substituents on the pyrazole (B372694) ring.

Regioselective Annulation and Cyclization Approaches

Regioselective annulation and cyclization reactions are fundamental to the synthesis of specifically substituted pyrazoles. A common strategy involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For the synthesis of this compound, this would typically involve a precursor containing the necessary phenyl and iodo functionalities.

One approach involves the cyclization of iodinated 1,3-dicarbonyl intermediates. For instance, the iodination of a 1,3-diketone using an electrophilic iodine source like iodine monochloride (ICl) or N-iodosuccinimide (NIS) can produce a 3-iodo-1,3-diketone. Subsequent reaction of this intermediate with hydrazine can lead to the formation of the desired 3-iodopyrazole. However, this method can sometimes result in the formation of regioisomers, which necessitates purification by techniques such as column chromatography.

Another powerful method for the regioselective synthesis of pyrazoles involves the [3+2] cycloaddition of nitrile imines with appropriately substituted alkynes. While not explicitly detailed for this compound in the provided context, this methodology offers a high degree of control over the final substitution pattern. rsc.orgresearchgate.net

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates.

A notable one-pot, two-component method for preparing 3,5-disubstituted pyrazoles involves the reaction of aryl or ketone hydrazones with acetophenones in the presence of a catalytic amount of iodine and an acid in ethanol. acs.orgresearchgate.net This approach, while demonstrated for diarylpyrazoles, could potentially be adapted for the synthesis of this compound by using appropriately substituted starting materials. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and aromatization. nih.gov The use of molecular iodine as a catalyst in such transformations highlights its role in facilitating both the cyclization and subsequent oxidation steps. nih.gov

Furthermore, a three-component, one-pot procedure for the preparation of 3,5-disubstituted 1H-pyrazoles has been developed, which involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. organic-chemistry.org This strategy showcases the versatility of MCRs in accessing a diverse range of pyrazole derivatives.

Functionalization of Pre-existing Pyrazole Scaffolds

An alternative and widely used approach to synthesizing this compound and its derivatives involves the modification of an already formed pyrazole ring. This often entails the introduction of the iodo or phenyl group onto a pyrazole precursor through various transition-metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.comnih.gov These reactions allow for the direct and selective introduction of aryl groups, such as the phenyl group, onto a pyrazole scaffold.

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org In the context of synthesizing derivatives of this compound, this reaction is particularly useful for introducing a phenylethynyl group, which can be a precursor to the phenyl group or a desired substituent in its own right.

The general strategy involves the coupling of an iodopyrazole with phenylacetylene (B144264). tandfonline.comresearchgate.net For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been successfully coupled with phenylacetylene under typical Sonogashira conditions, which include a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and a base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF). tandfonline.comresearchgate.net This reaction demonstrates the selective coupling at the iodo-substituted position.

To facilitate these reactions, the pyrazole nitrogen is often protected, for example, with a Boc or an ethoxyethyl (EtOEt) group, to prevent interference with the transition metal catalyst. arkat-usa.org The Sonogashira coupling of N-protected 3-iodopyrazole derivatives with phenylacetylene has been shown to proceed in high yields. arkat-usa.orgresearchgate.netumich.edu The choice of palladium catalyst and reaction conditions can be optimized to achieve high efficiency, even at low catalyst loadings. organic-chemistry.org

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivatives | PdCl₂(PPh₃)₂, CuI, Et₃N | Not specified | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivatives | High | arkat-usa.orgresearchgate.net |

| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 1,3-Disubstituted-5-chloro-4-(phenylethynyl)pyrazoles | Good | tandfonline.comresearchgate.net |

| Iodopyrazoles | PdCl₂(PPh₃)₂, CuI | Diisopropylamine, 80-85 °C | Phenylacetylene-coupled pyrazoles | 65-85% | clockss.org |

The Suzuki-Miyaura coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net This reaction is exceptionally well-suited for introducing a phenyl group onto a pyrazole ring.

The general approach involves the reaction of an iodopyrazole with phenylboronic acid in the presence of a palladium catalyst and a base. metu.edu.tr For example, the Suzuki-Miyaura coupling of 4-iodo-1-phenylpyrazoles with various boronic acids has been shown to be an effective method for synthesizing aryl-substituted pyrazoles. metu.edu.tr The reaction conditions typically involve a palladium catalyst such as PdCl₂(PPh₃)₂ and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a suitable solvent system, which can include aqueous mixtures. metu.edu.trrsc.org

Microwave-assisted Suzuki-Miyaura reactions have also been employed to accelerate the synthesis of substituted pyrazoles, demonstrating the efficiency of this method. mdpi.com The reaction has been successfully applied to the synthesis of 4-arylpyrazoles from 4-bromopyrazoles and arylboronic acids. mdpi.comrsc.org The choice of palladium catalyst and ligands can be critical for achieving high yields, especially with challenging substrates. rsc.org The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substituted pyrazoles and boronic acids, making it a highly valuable tool for creating libraries of functionalized pyrazole compounds. metu.edu.tr

| Pyrazole Substrate | Boronic Acid/Ester | Catalyst System | Conditions | Product | Yield | Reference |

| 4-Iodo-1-phenylpyrazoles | Phenylboronic acid | PdCl₂(PPh₃)₂, KHCO₃ | DMF/H₂O, 110 °C | 4,5-Diphenyl-1-phenylpyrazole | Good | metu.edu.tr |

| Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | Water | Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Not specified | rsc.org |

| 4-Bromo-3-aminopyrazole | 4-Carbamoylphenylboronic acid | Pd catalyst | Microwave irradiation | 4-(4-Carbamoylphenyl)-3-aminopyrazole | 35% overall | mdpi.com |

| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Not specified | 1-Aryl-4-phenyl-3-CF₃-pyrazole | 56% | rsc.orgresearchgate.net |

| 1-Aryl-3-CF₃-5-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Not specified | 1-Aryl-5-phenyl-3-CF₃-pyrazole | 62% | rsc.orgresearchgate.net |

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules. In the context of pyrazoles, this strategy allows for the introduction of various substituents directly onto the pyrazole core, often with high regioselectivity.

Recent advancements have demonstrated the utility of transition-metal catalysis in achieving C-H functionalization of pyrazoles. For instance, palladium-catalyzed C-H arylation has been successfully employed to introduce aryl groups at specific positions of the pyrazole ring. nih.govmdpi.com These reactions often utilize a directing group to guide the metal catalyst to the desired C-H bond, ensuring high regioselectivity. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities. nih.govmdpi.com

Furthermore, rhodium-catalyzed C-H activation has also been explored for the functionalization of N-containing heterocycles, including pyrazoles. rsc.org These methods offer a versatile approach to creating carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org The development of these direct functionalization methods provides a more efficient alternative to traditional multi-step synthetic routes. mdpi.com

Substitution Reactions at the Iodine Atom

The iodine atom in this compound and its derivatives is a versatile handle for a variety of substitution reactions, enabling the introduction of diverse functional groups. The carbon-iodine bond is relatively weak, making it susceptible to cleavage and subsequent functionalization through various cross-coupling reactions.

Cross-Coupling Reactions:

Sonogashira Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. arkat-usa.orgresearchgate.net N-protected 3-iodopyrazole derivatives readily undergo Sonogashira coupling with alkynes like phenylacetylene to yield the corresponding 3-alkynylpyrazoles. arkat-usa.orgresearchgate.net This method is instrumental in synthesizing precursors for more complex heterocyclic systems. researchgate.net

Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide and is a powerful tool for creating biaryl linkages. researchgate.net N-protected iodopyrazoles can be converted to pyrazole boronic esters, which then undergo Suzuki coupling to introduce aryl or heteroaryl substituents. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of amine functionalities.

The reactivity of the iodine atom makes 3-iodopyrazoles valuable intermediates in organic synthesis. The choice of the specific cross-coupling reaction and its conditions allows for the tailored synthesis of a wide array of functionalized pyrazole derivatives.

Strategic Use of Protecting Groups in Pyrazole Synthesis

The pyrazole ring contains an acidic N-H proton that can interfere with various synthetic transformations, particularly those involving organometallic reagents or strong bases. arkat-usa.org Therefore, the strategic use of protecting groups is essential to mask the N-H functionality, prevent unwanted side reactions, and direct the regioselectivity of subsequent reactions. arkat-usa.orgresearchgate.net

N-Protection with Boc Anhydride and Ethyl Vinyl Ether

Two commonly employed protecting groups for the pyrazole nitrogen are the tert-butoxycarbonyl (Boc) group and the 1-ethoxyethyl (EtOEt) group. arkat-usa.org

tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). arkat-usa.orgresearchgate.net This protection is generally stable under many reaction conditions but can be readily removed under acidic conditions. organic-chemistry.org However, studies have shown that the Boc group can be unstable in the presence of certain organolithium compounds and during GC-MS analysis, limiting its application in some synthetic sequences. arkat-usa.org

1-Ethoxyethyl (EtOEt) Group: The EtOEt group is introduced by reacting the pyrazole with ethyl vinyl ether, typically in the presence of an acid catalyst. arkat-usa.orgresearchgate.net This protecting group is known for its ease of introduction and removal under mild acidic conditions. arkat-usa.orgresearchgate.net The EtOEt group has been shown to be more robust than the Boc group in certain applications, particularly in reactions involving organometallic reagents. arkat-usa.org

The choice between Boc and EtOEt protection depends on the specific reaction conditions and the desired synthetic outcome. The table below summarizes the synthesis of N-protected pyrazole derivatives.

| Starting Pyrazole | Protecting Reagent | Product | Yield (%) | Reference |

| 3-Iodo-1H-pyrazole | Boc Anhydride | 1-Boc-3-iodo-1H-pyrazole | Good to Excellent | arkat-usa.org |

| 3-Iodo-1H-pyrazole | Ethyl Vinyl Ether | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Good to Excellent | arkat-usa.org |

| 4-Bromo-3-iodo-1H-pyrazole | Ethyl Vinyl Ether | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 77 | vulcanchem.com |

Investigation of Protecting Group Migration

An interesting phenomenon observed during the protection of pyrazoles with ethyl vinyl ether is the potential for the protecting group to migrate between the two nitrogen atoms of the pyrazole ring, especially under acidic conditions. arkat-usa.orgvulcanchem.com

For instance, the reaction of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether initially produces a mixture of the 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole and 1-(1-ethoxyethyl)-4,5-diiodo-1H-pyrazole isomers. vulcanchem.com Over time, this mixture can equilibrate to favor the thermodynamically more stable isomer. vulcanchem.com This migration needs to be carefully considered and controlled to ensure the synthesis of the desired regioisomer. Factors influencing this migration include reaction time, temperature, and the specific acid catalyst used. arkat-usa.orgvulcanchem.com In some cases, this migration can be exploited as a "switchable" protecting group strategy to achieve sequential functionalization at different positions of the pyrazole ring. researchgate.netvulcanchem.com

Generation of Pyrazole Building Blocks and Intermediates

Functionalized pyrazoles serve as crucial building blocks for the synthesis of more complex molecules with diverse applications. The conversion of readily available iodopyrazole derivatives into other functional groups, such as aldehydes, is a key strategy in expanding their synthetic utility.

Synthesis of Pyrazole Aldehydes from Iodopyrazole Derivatives

Pyrazole aldehydes are valuable intermediates that can be further elaborated into a variety of other functional groups or used in condensation reactions to form larger, more complex structures. arkat-usa.orgbeilstein-journals.org A common method for the synthesis of pyrazole aldehydes involves a halogen-metal exchange reaction on an iodopyrazole derivative, followed by quenching with a formylating agent. arkat-usa.org

For example, N-protected 3-iodopyrazoles can be treated with an organomagnesium reagent, such as isopropylmagnesium bromide-lithium bromide complex, to generate a pyrazolyl-Grignard reagent. arkat-usa.org This intermediate can then be reacted with a formylating agent like N,N-dimethylformamide (DMF) to yield the corresponding pyrazole-3-carbaldehyde. arkat-usa.org The reaction conditions, particularly the temperature, must be carefully controlled to ensure efficient conversion and minimize side reactions. arkat-usa.org

The following table details the synthesis of pyrazole aldehydes from their corresponding iodo precursors.

| Starting Iodopyrazole | Reagent Sequence | Product | Yield (%) | Reference |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 1. i-PrMgBr·LiBr 2. DMF | 1-(1-Ethoxyethyl)-1H-pyrazole-3-carbaldehyde | 19 | arkat-usa.org |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | 1. EtMgBr 2. DMF | 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 72 | researchgate.net |

The ability to convert iodopyrazoles into pyrazole aldehydes significantly enhances the synthetic versatility of this class of compounds, providing access to a wider range of functionalized pyrazole building blocks.

Application of Grignard Reagents in Iodopyrazole Derivatization

The derivatization of iodopyrazoles using Grignard reagents represents a significant strategy in synthetic organic chemistry for the formation of carbon-carbon bonds

Structural Elucidation and Conformational Analysis of 3 Iodo 5 Phenyl 1h Pyrazole

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

While specific X-ray diffraction data for single crystals of 3-Iodo-5-phenyl-1H-pyrazole was not available in the reviewed literature, this technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related pyrazole (B372694) structures provides insight into the conformational and interactional properties that would be expected for this compound. mdpi.com

X-ray crystallography allows for the precise measurement of dihedral angles, which define the conformation of the molecule. For pyrazole derivatives containing phenyl rings, a key structural feature is the dihedral angle between the plane of the pyrazole ring and the plane of the attached phenyl group.

In the solid state, molecules arrange themselves in a crystal lattice stabilized by a network of intermolecular forces. For aromatic compounds like this compound, these interactions are crucial for understanding its supramolecular chemistry. mdpi.com

Hydrogen Bonding: The N-H group on the pyrazole ring is a hydrogen bond donor and can form strong N-H···N hydrogen bonds with an adjacent pyrazole nitrogen, often leading to the formation of dimers or catemeric (chain-like) structures in the crystal lattice. researchgate.net

π-Stacking Interactions: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions, where the planes of the rings stack parallel to one another. mdpi.com These interactions, driven by electrostatic and dispersion forces, are a significant factor in the crystal packing of many aromatic heterocycles. Analysis of crystal structures of similar compounds often reveals centroid-to-centroid distances between stacked rings in the range of 3.4 to 4.0 Å. mdpi.com

A full crystallographic study of this compound would quantify these interactions, revealing how molecules self-assemble and providing a deeper understanding of its solid-state properties.

Investigation of Tautomeric Equilibria in 1H-Pyrazoles

Pyrazoles that are not substituted on a nitrogen atom possess the ability to exist as two distinct tautomeric forms. This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.commdpi.com For asymmetrically substituted pyrazoles, such as those with different groups at the C-3 and C-5 positions, this equilibrium results in two different constitutional isomers that can interconvert. fu-berlin.de The position of this equilibrium is a critical factor influencing the compound's chemical reactivity, physical properties, and biological interactions. mdpi.com The study of this tautomerism is crucial for understanding the fundamental structure-property relationships of these heterocyclic systems. researchgate.net

The compound this compound is subject to prototropic annular tautomerism, existing in a dynamic equilibrium with its isomer, 5-Iodo-3-phenyl-1H-pyrazole. In this equilibrium, the hydrogen atom is bonded to either the N-1 or N-2 nitrogen atom, leading to two distinct structures. The interconversion between these forms is typically rapid in solution at room temperature, often resulting in averaged signals in NMR spectroscopy. mdpi.commdpi.com However, under specific conditions, such as at low temperatures, the exchange rate can be slowed sufficiently to allow for the observation and quantification of the individual tautomers. fu-berlin.demdpi.com

The equilibrium between these two forms is dictated by their relative thermodynamic stabilities. The tautomer that predominates is the one with the lower free energy. In the solid state, it is common for one tautomeric form to be exclusively or predominantly present in the crystal lattice. researchgate.netresearchgate.net For 3,5-disubstituted pyrazoles, X-ray crystallography and solid-state NMR are powerful tools for unambiguously identifying the structure of the tautomer present in the crystal. researchgate.netnih.gov

The two tautomers of the title compound are illustrated in the table below.

| Tautomer Name | Chemical Structure | Key Substituent Positions |

| This compound |  | Iodo group at C-3, Phenyl group at C-5 |

| 5-Iodo-3-phenyl-1H-pyrazole |  | Phenyl group at C-3, Iodo group at C-5 |

Table 1: Tautomeric forms of Iodo-phenyl-1H-pyrazole.

Studies on related 3(5)-phenylpyrazoles have shown that the equilibrium often favors the tautomer where the phenyl group is at the C-5 position. fu-berlin.de This preference suggests that for the compound , the This compound form is likely to be the more stable and thus the major tautomer in the equilibrium mixture.

The position of the tautomeric equilibrium in 3,5-disubstituted pyrazoles is highly sensitive to the electronic and steric nature of the substituents at the C-3 and C-5 positions. mdpi.comresearchgate.net The interplay of these substituent effects determines the relative stability of the two possible tautomers.

Generally, the tautomeric preference follows certain predictable patterns based on the electronic properties of the substituents:

Electron-withdrawing groups (EWGs) tend to stabilize the tautomer where they are located at the C-3 position. Strong π-acceptor groups, in particular, favor the C-3 position, which is conjugated with the N-1 atom bearing the hydrogen. mdpi.comresearchgate.net

Electron-donating groups (EDGs) often favor the tautomer where they are positioned at C-5. researchgate.net

This behavior can be rationalized by considering the electronic interactions within the pyrazole ring. For the title compound, the phenyl group and the iodo group exert distinct influences.

Phenyl Group: The phenyl group is generally considered to be electron-withdrawing by induction but can act as a π-donor or acceptor depending on conjugation. In studies of 3(5)-phenyl- and 5(3)-methyl-3(5)-phenylpyrazole, the 3-phenyl tautomer was found to be the more abundant form in solution and the sole form in the solid state. fu-berlin.de This indicates a preference for the phenyl group to be at the C-3 position relative to a methyl group, but at the C-5 position relative to a hydrogen.

Iodo Group: Halogens are electron-withdrawing via the inductive effect. Studies on 3(5)-bromo-substituted pyrazoles have demonstrated a consistent preference for the 3-bromo tautomer, which is the major form in both solution and the solid state. researchgate.net This suggests that halogens favor the C-3 position.

Considering these individual influences, the equilibrium for this compound is determined by the combined effects of the iodo and phenyl substituents. While the phenyl group often prefers the C-3 position, the strong preference of halogens for the C-3 position suggests that the This compound tautomer is likely the more stable form. Computational studies and experimental data from techniques like low-temperature NMR spectroscopy are essential for definitively quantifying the tautomeric ratio. fu-berlin.de

The following table summarizes the observed influence of various substituents on the tautomeric equilibrium in different pyrazole systems.

| Substituent (R) at C-3/C-5 | Other Substituent | Preferred Tautomer | Reference |

| Trifluoromethyl (CF₃) | Phenyl, Benzylphenyl | Tautomer with CF₃ at C-3 | nih.gov |

| Nitro (NO₂) | Ester, Amide | Tautomer with NO₂ at C-5 | nih.gov |

| Bromine (Br) | Phenyl | Tautomer with Br at C-3 | researchgate.net |

| Phenyl (Ph) | Hydrogen | Tautomer with Ph at C-3 | fu-berlin.de |

| Methyl (CH₃) | Ester, Amide | Tautomer with Ester/Amide at C-3 | nih.govresearchgate.net |

Table 2: Influence of Substituents on Tautomeric Preferences in 1H-Pyrazoles.

Computational and Theoretical Investigations of 3 Iodo 5 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and stability of molecules. researchgate.net For 3-Iodo-5-phenyl-1H-pyrazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate key structural and energetic properties. mdpi.comresearchgate.net

Table 1: Illustrative Calculated Geometrical Parameters for a Pyrazole (B372694) Derivative Note: This table presents typical data obtained from DFT calculations for a representative substituted pyrazole molecule to illustrate the concept, as specific experimental data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | N-N | ~1.35 Å |

| Bond Length | C-N (ring) | ~1.34 - 1.38 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.42 Å |

| Bond Angle | C-N-N | ~105° - 112° |

| Dihedral Angle | Phenyl-Pyrazole | ~20° - 40° |

DFT calculations are widely used to predict spectroscopic data, which is invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By computing the ¹H and ¹³C NMR chemical shifts for this compound, a theoretical spectrum can be generated. d-nb.infonih.gov Comparing these predicted shifts with experimental data serves as a powerful method for structural verification. semanticscholar.org Discrepancies between calculated and experimental values are often minimal, though they can be influenced by the choice of DFT functional, basis set, and the fact that calculations typically model the molecule in a vacuum while experiments are run in a solvent. researchgate.net Studies on various pyrazole derivatives have demonstrated the high accuracy of this predictive method. researchgate.net

Table 2: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Pyrazole Note: This table illustrates the typical accuracy of GIAO/DFT calculations by comparing theoretical and experimental data for a related pyrazole structure. The values are for illustrative purposes.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C3 | 100.5 | 101.2 | +0.7 |

| C4 | 106.8 | 107.1 | +0.3 |

| C5 | 148.2 | 147.9 | -0.3 |

| C (Phenyl C1') | 131.5 | 131.0 | -0.5 |

| C (Phenyl C2'/C6') | 125.9 | 126.3 | +0.4 |

| C (Phenyl C3'/C5') | 129.1 | 129.4 | +0.3 |

| C (Phenyl C4') | 128.3 | 128.0 | -0.3 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. mdpi.com It illustrates the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an MEP analysis would predict that the most negative regions (typically colored red or yellow) are located around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. These sites are prone to electrophilic attack. Conversely, the most positive region (typically colored blue) would be associated with the acidic N-H proton, making it a likely site for deprotonation or hydrogen bonding interactions. nih.gov The iodine atom, due to its polarizability and the nature of the C-I bond, and the hydrogen atoms of the phenyl ring would also exhibit varying degrees of positive potential. MEP analysis is thus crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions. materialsciencejournal.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. materialsciencejournal.org

For this compound, the HOMO is expected to be distributed primarily over the π-system of the phenyl and pyrazole rings. The LUMO is likely to have significant contributions from the pyrazole ring and the C-I bond. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net These calculations help rationalize the molecule's behavior in various chemical reactions.

Table 3: Illustrative FMO Properties for a Phenyl-Substituted Pyrazole Derivative Note: This table provides representative FMO data calculated via DFT for a similar compound to illustrate the principles of FMO theory.

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.7 |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion. This approach allows for the exploration of the molecule's conformational landscape, such as the rotation of the phenyl group relative to the pyrazole core. It can also simulate how the molecule interacts with solvent molecules, providing a more realistic picture of its behavior in solution. Such simulations are valuable for understanding molecular flexibility, stability of different conformers, and the time-averaged properties of the system.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For this compound, a key area of investigation would be the reactivity of the carbon-iodine bond, which is a common site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions).

Future Research Directions and Challenges

Development of Sustainable and Environmentally Benign Synthetic Pathways

Traditional synthetic routes to pyrazole (B372694) derivatives often rely on methods that generate significant waste, use hazardous reagents, or require harsh reaction conditions. researchgate.net A primary challenge is the development of "green" synthetic pathways that are not only efficient but also minimize environmental impact. mgesjournals.com Future research is geared towards adopting the principles of green chemistry, focusing on atom economy, the use of renewable resources, and the reduction of toxic byproducts. nih.govmdpi.com

Key areas of investigation include:

Solvent-Free and Green Solvent Reactions: Shifting away from hazardous organic solvents to more benign alternatives like water, glycerol, or even solvent-free conditions, such as mechanochemical grinding, can drastically reduce the environmental footprint of synthesis. mdpi.comjddhs.com

Catalyst Innovation: Exploring the use of recyclable, non-toxic catalysts, such as bio-organic catalysts or nano-materials, can lead to milder reaction conditions and simplified purification processes. researchgate.net

One-Pot Procedures: Designing multi-component reactions (MCRs) where reactants are combined in a single vessel to form the final product streamlines the synthetic process, reducing waste and improving efficiency. nih.gov

| Aspect | Traditional Approach | Sustainable (Green) Approach |

|---|---|---|

| Solvents | Often uses hazardous organic solvents (e.g., benzene, chlorinated hydrocarbons). | Employs green solvents (water, glycerol), ionic liquids, or solvent-free conditions. jddhs.com |

| Catalysts | May use stoichiometric or toxic metal catalysts. | Focuses on recyclable, non-toxic bio-catalysts or heterogeneous catalysts. researchgate.net |

| Energy | Relies on conventional heating, often for extended periods. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. mdpi.com |

| Process | Multi-step synthesis with isolation of intermediates. | Favors one-pot, multi-component reactions to improve atom economy. nih.gov |

| Waste | Can generate significant amounts of hazardous waste. | Designed to minimize waste and byproducts, aligning with green chemistry principles. nih.gov |

Exploration of Unconventional Reactivity and Functionalization Strategies

While the Sonogashira and Suzuki-Miyaura cross-coupling reactions of the iodo-substituent are well-established, the full reactive potential of 3-iodo-5-phenyl-1H-pyrazole remains largely unexplored. researchgate.netrsc.org A significant future direction is to move beyond these conventional transformations and investigate novel functionalization strategies. This includes developing methods for direct C-H functionalization, which avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex molecules. nih.govrsc.org

Challenges and opportunities in this area include:

Regioselectivity: Developing highly regioselective methods to functionalize other positions on the pyrazole or phenyl rings is a key challenge. This would allow for the creation of a wider variety of derivatives from a common starting material. rsc.org

C-H Activation: Transition-metal-catalyzed C-H activation is a powerful tool that could be applied to directly install new functional groups, bypassing traditional multi-step sequences. nih.govresearchgate.net

Novel Coupling Partners: Expanding the scope of cross-coupling reactions to include unconventional coupling partners could unlock new chemical space.

Photoredox Catalysis: Utilizing light-driven reactions could provide access to unique reactivity pathways under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods.

Integration of Advanced Analytical Techniques for Real-Time Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The mechanisms of many reactions involving pyrazoles, including palladium-catalyzed cross-couplings, can be complex, with factors like catalyst deactivation or competing side reactions affecting efficiency. nih.govfigshare.com Future research will benefit from the integration of advanced analytical techniques to monitor reactions in real-time.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling can provide detailed kinetic and mechanistic data. rsc.orgnih.govumn.edu This information is vital for:

Identifying transient intermediates and understanding their role in the catalytic cycle.

Determining the rate-limiting step of a reaction, which is key to targeted optimization. nih.gov

Elucidating the cause of side reactions, such as the dehalogenation that can occur during Suzuki-Miyaura coupling of iodopyrazoles. figshare.com

Validating theoretical models with experimental evidence.

Design and Synthesis of Highly Specific Molecular Probes for Chemical Biology

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govsemanticscholar.org Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The this compound framework is an excellent starting point for the design of highly specific molecular probes to study biological systems.

Future research will focus on:

Targeted Probe Development: Synthesizing derivatives that can selectively bind to specific enzymes or receptors, allowing for the study of their function and role in disease.

Imaging Agents: The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I) for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.

Fluorescent Labeling: The iodo group serves as a convenient attachment point for fluorescent dyes, enabling the creation of probes for cellular imaging and tracking biological molecules.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will continue to be crucial for developing compounds with improved potency and selectivity for various biological targets. researchgate.net

Theoretical and Computational Advances in Predicting Novel Properties and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, theoretical and computational methods offer the potential to predict properties and reactivity before a compound is ever synthesized in the lab. nih.gov Methods like Density Functional Theory (DFT) and molecular docking simulations are already being used to understand the structure and biological interactions of pyrazole derivatives. semanticscholar.orgresearchgate.netmdpi.com

Future advancements will likely involve:

Predictive Reaction Modeling: Using computational models to predict the outcome and regioselectivity of new reactions, guiding experimental design and reducing trial-and-error.

Virtual Screening: Screening large virtual libraries of this compound derivatives against biological targets to identify promising candidates for drug discovery.

Property Prediction: Calculating electronic, photophysical, and material properties to identify candidates for applications in materials science, such as in organic electronics.

Understanding Non-Covalent Interactions: Modeling supramolecular assemblies to understand how molecules interact and self-assemble in the solid state, which is crucial for crystal engineering. mdpi.com

Expansion into Emerging Fields of Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of the pyrazole ring make it an attractive building block for advanced materials. nih.gov The this compound, with its defined geometry and functional handles, is well-suited for constructing complex, ordered structures.

Future research directions include:

Organic Electronics: Pyrazole derivatives are being investigated for use in Organic Light-Emitting Diodes (OLEDs). The this compound can be functionalized to tune its electronic properties for such applications.

Supramolecular Assembly: The iodine atom can participate in halogen bonding, a highly directional non-covalent interaction, while the phenyl and pyrazole rings can engage in π-π stacking. These interactions can be harnessed to build predictable and functional supramolecular architectures like gels, liquid crystals, or porous materials. mdpi.comnih.govnih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions, making pyrazole derivatives excellent candidates for constructing MOFs with potential applications in gas storage, catalysis, and sensing. rsc.org

| Field | Specific Application | Key Structural Feature Utilized |

|---|---|---|

| Chemical Biology | Targeted enzyme inhibitors, PET/SPECT imaging agents. | Pyrazole core for biological activity; Iodo group for radiolabeling. |

| Materials Science | Components for OLEDs, functional polymers. | Tunable electronic properties of the conjugated system. |

| Supramolecular Chemistry | Crystal engineering, molecular gels, liquid crystals. | Halogen bonding (Iodo group) and π-π stacking (phenyl/pyrazole rings). mdpi.com |

| Catalysis | Ligands for transition metal catalysts, building blocks for MOFs. | Coordinating nitrogen atoms of the pyrazole ring. |

Q & A

Q. What are the established synthetic routes for 3-Iodo-5-phenyl-1H-pyrazole, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with iodinated ketones or aldehydes. For example, nucleophilic substitution using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF or acetonitrile) can introduce iodine at the 3-position . Intermediate characterization typically employs:

- FT-IR : To confirm functional groups (e.g., N–H stretching at ~3400 cm⁻¹ for pyrazole rings) .

- ¹H/¹³C NMR : To verify regioselectivity and phenyl/iodine substitution patterns. For instance, aromatic protons in the phenyl group resonate at δ 7.2–7.8 ppm, while pyrazole protons appear downfield (δ 8.0–8.5 ppm) .

Table 1 : Typical Spectral Data for Pyrazole Derivatives

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 (pyrazole H), δ 7.2–7.8 (aryl H) | |

| ¹³C NMR | δ 140–150 (pyrazole C), δ 90–100 (C–I) | |

| FT-IR | 3400 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N) |

Q. How is crystallographic data for this compound analyzed to confirm molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

- Torsion angles : To assess planarity of the pyrazole ring.

- Bond lengths : C–I bonds typically range from 2.09–2.15 Å .

- Hydrogen bonding : Intermolecular interactions (e.g., N–H···N) stabilize the crystal lattice .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize the regioselectivity of iodination in this compound synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Solvent polarity : Polar solvents (e.g., DMF) favor iodine substitution at electron-deficient positions via SNAr mechanisms.

- Catalysts : CuI or Pd catalysts enhance electrophilic iodination at the 3-position .

Table 2 : Optimization of Reaction Conditions

| Solvent | Catalyst | Yield (%) | Regioselectivity (3:5 ratio) | Reference |

|---|---|---|---|---|

| DMF | CuI | 78 | 9:1 | |

| Acetone | None | 45 | 3:1 |

Q. How do contradictory spectroscopic data (e.g., NMR splitting patterns) arise, and how are they resolved?

- Methodological Answer : Discrepancies may stem from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : To freeze out tautomeric forms (e.g., 1H vs. 2H-pyrazole) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks and rule out impurities .

- Computational DFT studies : To predict and assign splitting patterns using software like Gaussian .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina assess binding affinities to target proteins (e.g., carbonic anhydrase IX). For example, pyrazole derivatives show high docking scores (-9.5 kcal/mol) in the active site of CA IX .

- QSAR modeling : Correlates substituent effects (e.g., iodine’s electronegativity) with bioactivity. Hammett constants (σ) for iodine (~0.18) predict enhanced electron withdrawal, improving enzyme inhibition .

Q. How do steric and electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky iodine atom slows Stille/Suzuki couplings but enhances oxidative addition in Ullmann reactions. Electronic effects:

- Electron-withdrawing nature : Activates the pyrazole ring for nucleophilic attack at the 5-position.

- Leaving group potential : Iodine facilitates Pd-catalyzed substitutions (e.g., with aryl boronic acids) .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and experimental elemental analysis results?

- Methodological Answer : Contradictions may arise from hygroscopicity or incomplete purification. Mitigation steps:

- Microanalysis : Repeat under anhydrous conditions.

- Combined techniques : Use TGA (thermogravimetric analysis) to detect solvent residues .

Example : A study reported 98% purity via HPLC but 92% via elemental analysis due to residual DMF, resolved by Soxhlet extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.